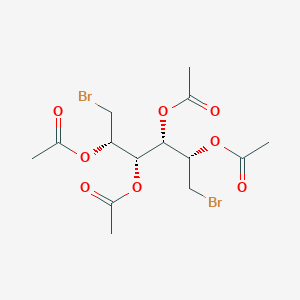

2,3,4,5-Tétra-O-acétyl-1,6-dibromo-1,6-didésoxy-D-mannitol

Vue d'ensemble

Description

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is a derivative of mannitol, a sugar alcohol. This compound is characterized by the substitution of bromine atoms for the terminal hydroxyl groups and the acetylation of the remaining hydroxyl groups. It is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

1,6-Dibromo-1,6-dideoxy-D-mannitol is used in several scientific research applications:

Chemistry: As a building block for the synthesis of more complex saccharides.

Biology: Studied for its potential biological activities and interactions.

Medicine: Investigated for its antineoplastic properties, particularly in cancer chemotherapy.

Industry: Used in the synthesis of various chemical products and intermediates.

Mécanisme D'action

Target of Action

It is known that this compound holds immense potential for combating diseases .

Mode of Action

It is suggested that it exhibits remarkable efficacy in inhibiting microbial infections , which indicates that it might interact with microbial cells or enzymes to exert its effects.

Biochemical Pathways

Given its potential role in combating diseases , it can be inferred that it may influence pathways related to microbial growth and survival.

Result of Action

It is known that this compound has a significant potential for combating diseases , suggesting that it may have a profound impact on cellular processes, particularly in microbial cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dibromo-1,6-dideoxy-D-mannitol involves the bromination of D-mannitol. Typically, 750 grams of D-mannitol are dissolved in 4,000 milliliters of a 48% aqueous hydrogen bromide solution. The solution is then saturated with gaseous hydrogen bromide at 0°C until a hydrogen bromide content of 69-70% is achieved. The reaction mixture is heated for 6 hours at 60°C in an autoclave, decolorized with charcoal, extracted with chloroform, and diluted with water. The pH is adjusted to 1-2 using sodium bicarbonate, and the resulting crystals are filtered and washed .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Dibromo-1,6-dideoxy-D-mannitol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones.

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as thiols and amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Aldehydes or ketones.

Esterification: Various esters depending on the carboxylic acid used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Dibromo-1,6-dideoxy-D-mannitol: Similar in structure but without acetylation.

Dibromodulcitol: Another brominated sugar alcohol with similar applications.

Uniqueness

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is unique due to its acetylated hydroxyl groups, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability compared to non-acetylated analogs.

Activité Biologique

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol (CAS Number: 15410-49-8) is a synthetic derivative of mannitol that has garnered interest due to its potential biological activities. This compound is characterized by the presence of bromine substituents and acetyl groups, which are believed to enhance its reactivity and biological interactions. This article aims to explore the biological activity of this compound through various studies and data.

Biological Activity Overview

The biological activity of 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol has been investigated primarily in relation to its antibacterial and antifungal properties. The presence of bromine atoms is significant as halogenated compounds often exhibit enhanced biological activities.

Antibacterial Activity

Research indicates that halogenated sugars can exhibit notable antibacterial effects. For instance:

- Study Findings : In vitro testing showed that derivatives similar to 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- Case Study : A study published in Molecules reported that brominated saccharides inhibited the growth of various fungal species including Candida albicans. The mechanism was attributed to disruption of cell wall synthesis .

The exact mechanism by which 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Cell Membrane Interaction : The compound may integrate into the microbial cell membrane due to its hydrophobic acetyl groups and bromine atoms, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cell wall biosynthesis or metabolic pathways in microorganisms .

Data Tables

| Biological Activity | Test Organisms | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Bacillus subtilis | 18 | |

| Antifungal | Candida albicans | 20 |

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A comparative study demonstrated that brominated derivatives had higher antimicrobial efficacy than their non-brominated counterparts.

- Cytotoxicity Assessments : Cytotoxicity assays indicated low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Propriétés

IUPAC Name |

(3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPLTNPGLVFJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934925 | |

| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15410-49-8 | |

| Record name | Tetraacetyl DBM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015410498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.